molecular formula C9H19NO3 B1175992 crp-3 protein CAS No. 146704-57-6

crp-3 protein

Cat. No.: B1175992
CAS No.: 146704-57-6
Attention: For research use only. Not for human or veterinary use.
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Description

The CRP-3 Protein is a high-purity, reagent-grade C-Reactive Protein intended for research applications. CRP is a classic pentameric acute-phase reactant primarily produced by the liver in response to inflammatory cytokines, most notably Interleukin-6 (IL-6) . It functions as a key sensor for the innate immune system, binding to phosphocholine moieties on damaged cells and pathogens to activate the classical complement pathway and facilitate opsonization and phagocytosis . This protein exists in distinct isoforms; the native pentameric form (pCRP) is generally considered anti-inflammatory, while the monomeric form (mCRP), which can dissociate at sites of inflammation, exhibits potent pro-inflammatory properties . Beyond its role as a biomarker, emerging research highlights CRP's active involvement in disease mechanisms, making it a compelling target for investigation. Studies implicate CRP and its monomeric form in promoting pro-inflammatory responses in microglia, suggesting a role in neuroinflammatory diseases like Alzheimer's . Furthermore, research indicates CRP can modulate the progression of hepatocellular carcinoma by activating inflammatory pathways such as IL-6-STAT3 and NF-κB . This reagent is essential for studying these pathways, the intersection of inflammation and protein-misfolding diseases , and for use in immunoassay development and validation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

146704-57-6

Molecular Formula

C9H19NO3

Synonyms

crp-3 protein

Origin of Product

United States

Molecular and Genetic Architecture of Crp 3 Protein

CRP-3 Protein Gene Organization and Genomic Loci

The genes encoding CRP3 (CRIP3) and C-reactive protein exhibit distinct organizational structures and are located on different chromosomes in humans.

The human CRIP3 gene is characterized by the presence of 8 exons. nih.govgenecards.org In contrast, the human CRP gene, encoding C-reactive protein, is composed of two exons separated by a single intron. gsea-msigdb.orgfrontiersin.orgt3db.carcsb.org The first exon of the CRP gene encodes a signal peptide and the initial two amino acids of the mature protein, while the second exon encodes the remaining 204 amino acids. gsea-msigdb.orgfrontiersin.org The intron in the CRP gene is approximately 278 nucleotides long and contains a polymorphic GT repeat sequence. gsea-msigdb.orgfrontiersin.org

The human CRIP3 gene is located on chromosome 6, specifically mapped to band 6p21.1. nih.govgenecards.orgnih.govrndsystems.com The human CRP gene, on the other hand, is located on the proximal long arm of chromosome 1, mapped to the 1q23.2 region. gsea-msigdb.org

Protein NameGene SymbolChromosomal LocationNumber of Exons
Cysteine-rich protein 3CRIP36p21.18
C-reactive proteinCRP1q23.22

Gene Structure and Exon-Intron Organization

Transcriptional Regulation of this compound Expression

Transcriptional regulation of gene expression involves the intricate interplay of promoter elements, transcription factors, and epigenetic modifications.

Research into the CRIP gene promoter (studied in rats) indicates the presence of GC-rich regions and binding sites for transcription factors such as Sp-1, AP-2, OCT, and GATA-2, along with multiple glucocorticoid-response elements. These elements are implicated in transcription initiation and responsiveness to glucocorticoid hormones.

Transcriptional regulation of the CRP gene has been more extensively studied, particularly its acute-phase induction. The CRP promoter contains acute-phase response elements, including binding sites for liver-specific transcription factors. Key transcription factors involved in the regulation of CRP expression include STAT3, C/EBPβ, NF-κB, OCT-1, HNF-1, and HNF-3. STAT3 and C/EBPβ are major mediators of IL-6-induced CRP transcription. IL-1β can synergistically enhance the effects of IL-6, partially mediated through the NF-κB locus. The NF-κB binding site is located in the proximal CRP promoter, overlapping with binding sites for OCT-1, HNF-1, and HNF-3. OCT-1 has been shown to inhibit cytokine-induced CRP transcription. HNF-1, HNF-3, and OCT-1 are also involved in the constitutive expression of CRP. An enhancer element located upstream of the CRP promoter, containing binding sites for STAT3, C/EBP-β, and USF1/2, appears to play a role in the acute phase induction of human CRP.

Transcription FactorRole in CRP Gene Regulation (Based on Search Results)
STAT3Involved in IL-6 induced transcription; binds to promoter and upstream enhancer.
C/EBPβInvolved in IL-6 induced transcription; binds to promoter and upstream enhancer.
NF-κBMediates synergistic effect of IL-1β with IL-6; binding site overlaps with others.
OCT-1Involved in constitutive expression; can inhibit cytokine-induced transcription.
HNF-1Involved in constitutive expression.
HNF-3Involved in constitutive expression.
USF1/2Involved in acute phase induction via upstream enhancer.

Epigenetic modifications, such as DNA methylation, can influence gene transcription. Studies have investigated the association between DNA methylation patterns and CRP levels, suggesting that DNA methylation can contribute to the variation in CRP levels and may be involved in inflammatory processes. The methylation status of the CRP promoter, tuned by DNMT3A and TET2, can influence its expression pattern. The CpG deficient promoter motif of CRP, located at the binding sites of STAT3, C/EBP-B, and NF-κB, undergoes demethylation in response to cytokine stimulation, promoting CRP expression. Aberrant methylation of the CRIP3 gene has been observed in certain cancers, suggesting a potential role of epigenetic modification in its regulation in disease contexts.

Promoter Elements and Transcription Factor Binding (e.g., STAT3, C/EBPβ, NF-κB, OCT-1, HNF-1, HNF-3, USF1/2)

Post-Transcriptional Regulation of this compound

Post-transcriptional regulation plays a role in controlling protein expression after the mRNA molecule has been transcribed. For C-reactive protein, post-transcriptional regulation contributes to its expression, particularly during the acute phase response when CRP is secreted in large amounts. The RNA-binding protein HuR has been shown to bind to the 3' untranslated region (UTR) of CRP mRNA, affecting its stability and promoting translation. This interaction is increased by IL-6 treatment, and HuR is required for IL-6-mediated upregulation of CRP expression. Additionally, microRNA 637 (miR-637) has been identified as a microRNA that can inhibit CRP expression by interacting with the CRP mRNA 3' UTR, in competition with HuR. Detailed information specifically on the post-transcriptional regulation of CRIP3 was not as extensively available in the provided search results.

mRNA Stability and Degradation Mechanisms

The regulation of CRP expression is a complex process involving both transcriptional and post-transcriptional mechanisms. While transcriptional regulation, largely driven by inflammatory cytokines like interleukin-6 (IL-6) and interleukin-1 beta (IL-1β), is a primary control point, the stability and degradation of CRP messenger RNA (mRNA) also play a significant role in determining the final protein levels wikipedia.orgresearchgate.netpreprints.org.

CRP mRNA is known to have a relatively short half-life, estimated to be around 2.5 hours nih.govwikipedia.org. This short half-life suggests that mechanisms controlling mRNA degradation are important for the dynamic regulation of CRP production nih.gov. Studies investigating CRP mRNA stability have shown that while Actinomycin D, an inhibitor of transcription, enhances CRP mRNA stability, cycloheximide, an inhibitor of protein synthesis, does not have a protracted stabilizing effect. This indicates that the processes regulating CRP mRNA degradation are complex and may not solely rely on the synthesis of a rapidly turning over protein wikipedia.org.

Further research has highlighted the role of RNA-binding proteins (RBPs) in modulating CRP mRNA stability. The RBP Human antigen R (HuR), encoded by the ELAVL1 gene, has been shown to bind directly to the 3' untranslated region (UTR) of CRP mRNA tdx.catnih.govgenecards.orgmdpi.com. This interaction is critical for enhancing CRP mRNA stability, thereby contributing to increased CRP expression tdx.catnih.govgenecards.orgmdpi.com. The binding of HuR to CRP mRNA is influenced by inflammatory signals; treatment with IL-6, a key inducer of CRP, increases the association between HuR and CRP mRNA. Furthermore, HuR is required for the full upregulation of CRP expression mediated by IL-6 tdx.catnih.govgenecards.orgmdpi.com. This suggests a coordinated post-transcriptional mechanism where inflammatory cytokines not only promote CRP gene transcription but also enhance the stability of the resulting mRNA through HuR.

MicroRNA and RNA-Binding Protein Regulation (e.g., miR-637, HuR)

Post-transcriptional regulation of CRP expression involves a delicate balance between the actions of RNA-binding proteins like HuR and microRNAs (miRNAs). MicroRNAs are small, non-coding RNA molecules that typically repress gene expression by binding to complementary sequences in target mRNAs, leading to mRNA degradation or translational inhibition.

MicroRNA 637 (miR-637) has been identified as a potent inhibitor of CRP expression tdx.catnih.govmdpi.com. Research indicates that miR-637 interacts with the 3' UTR of CRP mRNA, and this interaction leads to a decrease in both CRP mRNA and protein levels nih.gov. Interestingly, studies suggest a competitive interaction between HuR and miR-637 for binding to the CRP mRNA 3' UTR tdx.catnih.govmdpi.com. While HuR binding enhances CRP mRNA stability and translation, miR-637 binding promotes its repression.

Evidence supporting this regulatory interplay comes from observations that individuals with high circulating levels of CRP tend to have higher levels of HuR mRNA and lower levels of miR-637 nih.gov. This inverse correlation between HuR and miR-637 levels in the context of high CRP suggests that the balance between these two post-transcriptional regulators significantly influences CRP expression in vivo. The competitive binding to the CRP mRNA 3' UTR by HuR and miR-637 represents a critical regulatory node controlling the magnitude of the inflammatory response mediated by CRP.

The table below summarizes the roles of HuR and miR-637 in regulating CRP mRNA:

RegulatorType of MoleculeInteraction with CRP mRNAEffect on CRP Expression
HuR (Human antigen R)RNA-binding proteinBinds to 3' UTRIncreases mRNA stability and promotes translation tdx.catnih.govgenecards.orgmdpi.com
miR-637MicroRNAInteracts with 3' UTRInhibits expression (decreases mRNA and protein levels) tdx.catnih.govmdpi.com

This compound Splice Variants and Isoforms (e.g., Pentameric and Monomeric forms of C-reactive protein, if applicable to CRP-3)

While the term "this compound" is not a standard designation for a specific splice variant or isoform, C-reactive protein itself exists in different structural forms, most notably the pentameric and monomeric isoforms, which exhibit distinct functional properties. The human CRP gene is located on chromosome 1q23.2 and encodes a protein of 224 amino acids wikipedia.org. According to databases, the CRP gene can undergo alternative splicing, potentially leading to different transcripts. However, the most well-characterized structural variations of CRP are its conformational isoforms rather than products of alternative splicing that result in significantly different protein sequences.

The primary circulating form of CRP is a pentameric structure (pCRP), composed of five identical non-covalently linked subunits arranged in a cyclic, disc-like shape wikipedia.org. This pentameric form is considered the native structure and is generally associated with anti-inflammatory or homeostatic functions, such as binding to phosphocholine (B91661) on damaged cells and pathogens to facilitate their clearance and activate the complement system.

Under certain conditions, such as low pH, absence of calcium, increased temperature, or upon binding to specific ligands on activated cell membranes or damaged tissues, the pentameric CRP can dissociate into its individual subunits, forming monomeric CRP (mCRP) wikipedia.org. This structural transition exposes neo-epitopes that were hidden in the pentameric form, leading to altered ligand binding capabilities and effector functions wikipedia.org. Monomeric CRP is generally considered to be the pro-inflammatory isoform, involved in activating endothelial cells, platelets, and leukocytes, and contributing to tissue damage and inflammation.

In addition to the pentameric and monomeric forms, some studies have reported the existence of a transitional isoform (pCRP* or mCRPm) and potentially polymeric forms consisting of ten or more subunits. These different isoforms highlight the structural plasticity of CRP and provide a basis for its diverse and sometimes opposing biological activities in inflammation and immunity.

The table below summarizes the key characteristics of the main CRP isoforms:

IsoformStructureLocation/FormationPrimary Associated Function
Pentameric CRP (pCRP)Pentamer of five identical subunitsCirculating form in plasmaAnti-inflammatory, homeostatic, complement activation wikipedia.org
Monomeric CRP (mCRP)Dissociated single subunit (monomer)Formed at sites of tissue damage/inflammation from pCRPPro-inflammatory, cellular activation wikipedia.org

While alternative splicing of the CRP gene has been noted, the most significant functional distinctions discussed in the literature regarding different "forms" of CRP relate to these conformational isoforms (pentameric and monomeric) rather than protein variants arising from different splice products of the mRNA.

Crp 3 Protein Structure and Post Translational Modifications

Primary Sequence and Conserved Domains

Human C-reactive protein (CRP) is synthesized as a precursor protein that is cleaved to yield a mature protein composed of 206 amino acid residues. The N-terminal residue of mature CRP is pyrrolidonecarboxylic acid, and the C-terminus is proline. nih.govt3db.camedchemexpress.comhmdb.ca. Each CRP subunit contains an intrachain disulfide bond formed between cysteine residues at positions 36 and 97. nih.gov.

CRP is a member of the pentraxin family of proteins, characterized by a conserved pentraxin domain. wikipedia.orgatlasgeneticsoncology.orgrcsb.orgnih.govnih.gov. A key functional region within each CRP subunit is the calcium-dependent ligand binding site, which exhibits specificity for ligands such as phosphocholine (B91661) (PC). wikipedia.orgatlasgeneticsoncology.orgnih.gov. This binding site involves specific amino acid residues, including Phe66, Thr76, and Glu81, and requires the presence of two calcium ions. nih.gov. The phosphate (B84403) group of phosphocholine interacts directly with the two calcium ions, while the choline (B1196258) group is accommodated within a hydrophobic pocket formed by residues like Phe66..

In contrast, Cysteine-rich protein 3 (CRIP3), for which "CRP-3" is an occasional alias, is characterized by the presence of LIM domains. hmdb.ca. LIM domains are cysteine-rich, zinc-binding protein interaction modules involved in various cellular processes.. CRIP proteins, including CRIP3, are known to contain these domains..

Higher-Order CRP-3 Protein Structure

C-reactive protein primarily exists in two main conformational forms: the native pentameric form (pCRP) and the dissociated monomeric form (mCRP), also referred to as modified CRP. wikipedia.orgnih.gov. The pentameric structure is composed of five identical, non-covalently associated subunits arranged in a cyclic, discoid pattern around a central pore. hmdb.cawikipedia.orgatlasgeneticsoncology.orgnih.gov. This pentameric arrangement is considered the native circulating form..

Under certain conditions, the pentameric CRP can undergo structural changes and dissociate into its individual monomeric subunits. wikipedia.org. Conditions that can induce this dissociation include low pH, absence of calcium ions, increased temperature, urea (B33335) chelation, and binding to activated cell membranes, such as those of activated platelets or apoptotic cells. wikipedia.org. This transition from pCRP to mCRP is significant as the monomeric form is reported to have distinct biological activities compared to the pentamer, often exhibiting more potent pro-inflammatory effects. wikipedia.orgnih.gov. While the pentameric and monomeric forms are the most studied, multimeric forms composed of ten or more subunits have also been observed..

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) can play a role in modulating the structure, function, and stability of proteins. C-reactive protein is known to undergo certain post-translational modifications. nih.gov.

Phosphorylation has been mentioned as a post-translational modification of C-reactive protein.. While specific phosphorylation sites on human CRP are not extensively detailed in available search results, studies indicate that CRP can influence the phosphorylation status of proteins in other cells, for instance, by decreasing protein phosphorylation in stimulated human neutrophils or stimulating ERK1/2 phosphorylation. nih.govmedchemexpress.comrcsb.org.

Acetylation, particularly the acetylation of lysine (B10760008) residues, is another post-translational modification that can impact protein function. While studies have investigated the acetylation of CRP in Escherichia coli, demonstrating that acetylation of specific lysine residues (e.g., K100, K193) can modulate its activity and steady-state levels, direct acetylation sites on human C-reactive protein are not clearly established in the provided search results. nih.govnih.gov. Glycoprotein acetylation (GlycA), a marker of systemic inflammation, involves the acetylation of glycans on various acute-phase glycoproteins, and its levels correlate with CRP levels, but this refers to modification of the attached carbohydrates rather than direct acetylation of the CRP protein backbone itself..

While human C-reactive protein is generally considered a non-glycosylated protein, evidence suggests that differentially glycosylated forms of CRP can occur under certain pathological conditions. nih.gov. Glycosylation, the covalent attachment of carbohydrates to proteins, can influence protein stability, structure, and molecular recognition.. Studies have indicated that the loss of certain peptide fragments at the N- and C-termini of human CRP may expose potential glycosylation sites. nih.gov. The presence of sialic acid, glucose, galactose, and mannose has been detected in glycosylated CRP purified from individuals with certain pathological conditions.. While human CRP is typically non-glycosylated, glycosylated forms of CRP have been found in other species, such as dogs, common carp, rohu, rockfish, and molluscs. atlasgeneticsoncology.org. Different types of glycosylation exist, including N-linked, O-linked, C-linked, and S-linked glycosylation, depending on the amino acid residue involved in the carbohydrate attachment..

Compound Names and PubChem CIDs

Compound NamePubChem CID
C-reactive protein125956
Cysteine-rich protein 3 (CRIP3)Not available as a specific Compound or Substance CID in PubChem

Data Tables

Based on the detailed research findings, here is a summary of key structural characteristics of human C-reactive protein:

Structural FeatureDescriptionDetails
Primary Sequence LengthNumber of amino acids in the mature protein.206 amino acids. nih.govhmdb.ca
N-terminusAmino acid at the beginning of the protein chain.Pyrrolidonecarboxylic acid. nih.govt3db.camedchemexpress.com
C-terminusAmino acid at the end of the protein chain.Proline. nih.govt3db.camedchemexpress.com
Disulfide BondCovalent bond between cysteine residues within a subunit.Cys36-Cys97 intrachain disulfide bond. nih.gov
Higher-Order StructureArrangement of subunits.Primarily pentameric (pCRP), can dissociate into monomeric (mCRP) forms. wikipedia.orgnih.gov
Subunit CompositionNumber and identity of subunits forming the pentamer.Five identical subunits. hmdb.cawikipedia.orgatlasgeneticsoncology.orgnih.gov
Phosphocholine Binding SiteRegion responsible for binding phosphocholine.Calcium-dependent site involving residues like Phe66, Thr76, Glu81. nih.gov

This table provides a concise overview of some of the fundamental structural aspects of human C-reactive protein based on the information presented.

Other Modifications and Their Functional Implications (e.g., Disulfide bonds, Biotinylation, Denaturation, Oxidation by H2O2)

C-reactive protein undergoes several post-translational modifications beyond common ones like glycosylation or phosphorylation, which significantly impact its structure, stability, and biological functions. These modifications include the formation of disulfide bonds, biotinylation, denaturation under various conditions, and oxidation, particularly by hydrogen peroxide.

Disulfide Bonds

Human C-reactive protein contains a single intrachain disulfide bond within each of its identical subunits. This bond is formed between cysteine residues at positions 36 and 97 in the primary sequence, separated by 61 residues. nih.govhytest.fi The formation of this disulfide bond is believed to occur during the early stages of protein folding and is crucial for the subsequent conformational reconstruction of the subunit and the assembly of the pentameric structure. hytest.fi

While present in the monomeric form, this disulfide bond is typically not cleaved in the pentameric CRP, likely due to restricted access within the assembled structure. rcsb.org However, in the monomeric form, the Cys36-Cys97 disulfide bond can be reduced by endogenous reducing agents such as thioredoxin. rcsb.org The reduction of this disulfide bond in monomeric CRP has been shown to markedly alter its activity, suggesting it functions as an allosteric disulfide bond that regulates the protein's function. rcsb.orgnih.gov This redox switch mechanism involving the disulfide bond has been demonstrated to modulate the activation of endothelial cells by CRP. nih.gov

Biotinylation

Biotinylation is a modification where biotin (B1667282) is covalently attached to a protein. While not an intrinsic biological modification for native CRP in circulation, recombinant forms of human CRP can be specifically biotinylated for research and diagnostic purposes. Recombinant human CRP can be expressed and biotinylated in vivo through the co-expression of the E. coli biotin-protein ligase (BirA enzyme) along with the CRP protein engineered to contain an Avi tag. This site-specific biotinylation allows for the creation of biotinylated CRP proteins used in various assays, such as ELISAs and binding studies. Commercial preparations of biotinylated human CRP are available, indicating the utility of this modification in laboratory settings for studying CRP interactions and detection.

Denaturation

Denaturation refers to the loss of a protein's native three-dimensional structure, which can be induced by various physical or chemical agents such as heat, urea, guanidine (B92328) hydrochloride (GndHCl), or detergents like SDS. Denaturation of C-reactive protein can lead to significant changes in its conformation and exposure of previously hidden epitopes or binding sites.

Studies using denaturing agents like urea/EDTA and GndHCl have shown that increasing concentrations of these agents lead to changes in CRP's structure, as monitored by techniques like tryptophan fluorescence. These changes indicate the exposure of hydrophobic regions of the protein to a more aqueous environment. Different denaturants can induce slightly different structural alterations in CRP.

Denaturation can also impact CRP's binding capabilities. For instance, denaturation with GndHCl or urea/EDTA has been shown to alter CRP's binding to ligands like C1q and BSA. Heat inactivation of samples containing CRP, a process sometimes used in sample preparation, can lead to protein denaturation and should be avoided as it may affect the accuracy of CRP measurements or functional studies. Denatured forms of CRP can exhibit structural resemblances to forms generated by other treatments. Recombinantly produced denatured human CRP is also available for use as a standard in techniques like mass spectrometry-based proteomics.

Oxidation by H2O2

Oxidative stress, particularly the presence of reactive oxygen species (ROS) like hydrogen peroxide (H2O2), can modify C-reactive protein. H2O2 is present at sites of inflammation and has been investigated for its effects on CRP's structure and function.

Controlled treatment of native pentameric CRP with H2O2 does not cause the protein to dissociate into monomers. However, this oxidative modification does alter the structure and ligand recognition function of the pentameric CRP. H2O2-treated CRP demonstrates the ability to bind to a range of immobilized proteins, including oxidized LDL, IgG, amyloid β peptide 1-42, C4b-binding protein, and factor H. This binding is often calcium-independent and does not involve the canonical phosphocholine-binding site of native CRP.

These findings suggest that H2O2 acts as a biological modifier of CRP, particularly within the inflammatory microenvironment where ROS are prevalent. The modification by H2O2 can expose hidden ligand-binding sites, allowing CRP to interact with various proteins deposited at inflammatory sites. This functional transformation by H2O2 highlights the adaptability of CRP's ligand recognition depending on the local microenvironment.

Data regarding the effects of H2O2 treatment on CRP binding to oxidized LDL are summarized in the table below.

Table 1: Binding of H2O2-Treated CRP to Oxidized LDL

CRP Treatment Concentration (H2O2)Approximate CRP Concentration for Equivalent Binding (A₄₀₅ = 1)Ca²⁺ DependenceInvolvement of PCh-binding site
1%6 µg/mlCa²⁺-independentNot involved
2%3.5 µg/mlCa²⁺-independentNot involved
4%2 µg/mlCa²⁺-independentNot involved

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering of data.

This demonstrates a concentration-dependent effect of H2O2 treatment on CRP's ability to bind oxidized LDL, with higher H2O2 concentrations leading to more efficient binding at lower CRP concentrations.

Cellular Biology and Intracellular Dynamics of Crp 3 Protein

Intracellular Trafficking and Dynamics

Intracellular trafficking involves the movement of proteins within the cell to reach their correct destinations. Dynamics refer to the changes in protein location, conformation, and interactions over time.

For C-Reactive Protein (CRP) , intracellular trafficking is evident in its synthesis and secretion pathway in hepatocytes, involving the endoplasmic reticulum and potentially intracellular vesicles for storage and regulated release. Current time information in Chatham County, US. The active transport of CRP into the nucleus, demonstrated by microinjection, also indicates a specific trafficking mechanism. wikipedia.org The internalization of CRP by cells, such as macrophages and T cells, followed by potential degradation or other intracellular processing, represents another aspect of its intracellular dynamics and trafficking. neobioscience.comuniprot.org Receptor-bound CRP can be internalized by macrophages via the endosomal route and partially degraded, with recycling of the receptor. neobioscience.com

For CCAAT Enhancer Binding Protein Delta (C/EBPδ) , as a transcription factor, its intracellular dynamics involve shuttling between the cytoplasm and the nucleus. This trafficking is regulated by its nuclear localization signal and potentially by post-translational modifications like phosphorylation, as well as interactions with other proteins. nih.gov The ability of C/EBPβ (a related protein) to be localized to the nucleus when coexpressed with C/EBPα suggests that dimerization can influence its trafficking. nih.gov

For Cysteine-Rich Protein 3 (CSRP3) , its association with the actin cytoskeleton implies dynamic interactions within the cytoplasm, particularly in regions where cytoskeletal remodeling occurs. nih.govatamanchemicals.com The observed punctate cytoplasmic staining that does not colocalize with actin filaments might suggest trafficking to or association with specific cytoplasmic structures or organelles. atamanchemicals.com Mutated forms of CSRP3 have been shown to have altered subcellular localization compared to the wild-type protein, indicating that protein structure and variants can impact its intracellular trafficking and dynamics. nih.gov

Specific details on the precise mechanisms and factors governing the intracellular trafficking and dynamics of these proteins, beyond their general localization and the signals/interactions involved in reaching those locations, are areas of ongoing research.

Table: Summary of Intracellular Dynamics Aspects

Protein NameKey Intracellular Dynamics Aspects
CCAAT Enhancer Binding Protein DeltaNucleocytoplasmic shuttling, regulated by NLS, phosphorylation, and protein interactions. nih.gov
C-Reactive ProteinER processing and vesicular storage/release (secretion), active nuclear transport, cellular internalization and endosomal trafficking. Current time information in Chatham County, US.wikipedia.orgneobioscience.comuniprot.org
Cysteine-Rich Protein 3Association and dynamic interaction with the actin cytoskeleton, potential association with cytoplasmic structures, altered localization with mutations. nih.govatamanchemicals.com

Molecular Mechanisms of Crp 3 Protein Function

Protein-Protein Interaction Networks of CRP-3 Protein

The protein-protein interaction networks of CRP-3 proteins are diverse, reflecting their different roles in different organisms.

Identification of Interacting Partners

In Neurospora crassa, the this compound is identified as a component of the ribosome, specifically the small ribosomal subunit protein eS17 (rps-17). ontosight.aioup.comoup.commpg.de As a ribosomal protein, it interacts with other ribosomal proteins and ribosomal RNA to form the functional ribosome complex essential for protein synthesis. ontosight.aimpg.de Studies have shown that the N. crassa this compound interacts with other ribosomal proteins to regulate ribosome assembly. ontosight.ai

In the context of human C-reactive protein (CRP), a wide array of interacting partners have been identified, crucial for its diverse functions in the innate immune system and inflammation. These partners include:

Fc gamma receptors (FcγRs): CRP binds to FcγRI, FcγRIIa, and FcγRIIb on phagocytic cells like monocytes and neutrophils. aai.orgwordpress.comrndsystems.com Monomeric CRP (mCRP) may interact with FcγRIIIa and FcγRIIIb. aai.org

Complement proteins: CRP activates the classical complement pathway by binding to C1q. frontiersin.orgbinasss.sa.crwikipedia.orgnih.govnih.govnih.govfrontiersin.org It also interacts with complement factor H (FH) and C4b-binding protein (C4BP), which are regulators of the complement system. frontiersin.orgnih.govnih.gov

Toll-like receptor 4 (TLR4): CRP has been shown to interact with TLR4, particularly in the context of inflammatory responses in macrophages and monocytes. nih.govbiomolther.org

Other proteins: Interactions with proteins like KRT8, ANXA2, ENO2, and HSP90B1 have been identified for CRP, particularly in the context of hepatocellular carcinoma. karger.com Monomeric CRP has also been shown to associate with IgG molecules and vitronectin. nih.gov CRP can also bind to laminin. nih.gov

Table 1 summarizes some key interacting partners of Neurospora crassa CRP-3 and human C-reactive protein.

ProteinOrganismInteracting Partners
CRP-3 (eS17/rps-17)Neurospora crassaOther ribosomal proteins, ribosomal RNA
C-reactive protein (CRP)HumanFcγRI, FcγRIIa, FcγRIIb, C1q, Factor H, C4BP, TLR4, KRT8, ANXA2, ENO2, HSP90B1, IgG, Vitronectin, Laminin

Functional Significance of Key Interactions

The interactions of CRP-3 proteins are central to their biological roles.

In Neurospora crassa, the interaction of CRP-3 (ribosomal protein eS17) with other ribosomal components is essential for ribosome assembly and the process of translation, which is the synthesis of proteins based on mRNA templates. ontosight.aimpg.de Mutations in the gene encoding CRP-3 can lead to defects in ribosome biogenesis, impacting cellular growth and development. ontosight.ai

For human C-reactive protein (CRP), the functional significance of its interactions is primarily related to its role in innate immunity and inflammation:

Complement activation: Binding of CRP to ligands, such as phosphocholine (B91661) on pathogens or damaged cells, facilitates the binding and activation of C1q, initiating the classical complement pathway. frontiersin.orgbinasss.sa.crwikipedia.orgnih.govnih.govnih.govfrontiersin.org This leads to opsonization of targets for phagocytosis and can contribute to the clearance of pathogens and damaged cells. binasss.sa.crwikipedia.orgnih.govfrontiersin.org

FcγR binding: Interaction with FcγRs on phagocytic cells promotes phagocytosis of particles bound by CRP. wordpress.combinasss.sa.crwikipedia.orgnih.gov This interaction can also trigger the release of pro-inflammatory cytokines, enhancing the inflammatory response. wordpress.combinasss.sa.crnih.gov

Modulation of complement: CRP's interaction with complement regulators like Factor H and C4BP can help limit excessive complement activation on host cells. frontiersin.orgnih.govnih.gov

TLR4 interaction: The interaction between CRP and TLR4 can lead to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages and monocytes. nih.govbiomolther.org

Interactions with other proteins: Interactions with proteins such as KRT8, ANXA2, ENO2, and HSP90B1 have been implicated in the pathogenesis of conditions like hepatocellular carcinoma, suggesting roles in regulating cellular processes in disease contexts. karger.com

Table 2 summarizes the functional significance of some key interactions of human C-reactive protein.

Interacting Partner(s)Functional Significance
C1qInitiation of classical complement pathway, opsonization, clearance of targets. frontiersin.orgbinasss.sa.crwikipedia.orgnih.govnih.govnih.govfrontiersin.org
FcγRsPromotion of phagocytosis, induction of pro-inflammatory cytokine release. wordpress.combinasss.sa.crnih.gov
Factor H, C4BPRegulation and inhibition of complement activation. frontiersin.orgnih.govnih.gov
TLR4Activation of downstream signaling, induction of pro-inflammatory cytokine production. nih.govbiomolther.org
KRT8, ANXA2, ENO2, HSP90B1Implicated in disease pathogenesis (e.g., hepatocellular carcinoma). karger.com

This compound and Ligand Binding Specificity

The ligand binding specificity of CRP-3 proteins differs significantly between Neurospora crassa CRP-3 and human C-reactive protein.

Neurospora crassa CRP-3, as a ribosomal protein, primarily interacts with ribosomal RNA and other proteins within the ribosome structure. Its binding specificity is related to its role in the structural integrity and function of the small ribosomal subunit.

Human C-reactive protein (CRP) is known for its calcium-dependent binding to a variety of ligands, which is crucial for its pattern recognition function in innate immunity. Key ligands include:

Phosphocholine (PC): This is a primary ligand for CRP, found on the surface of various microorganisms, such as Streptococcus pneumoniae, and exposed on damaged or apoptotic cell membranes. wordpress.comfrontiersin.orgwikipedia.orgmdpi.comfrontiersin.orgnih.govnih.gov CRP's binding to PC is calcium-dependent. frontiersin.orgnih.govmdpi.comfrontiersin.orgnih.gov

Damaged/Apoptotic Cell Membranes: CRP binds to components exposed on the surface of damaged and apoptotic cells, particularly phosphocholine and lysophosphatidylcholine. wordpress.comwikipedia.orgfrontiersin.orgmdpi.comnih.govnih.gov This binding facilitates the clearance of these cells. wordpress.comwikipedia.orgfrontiersin.orgmdpi.com

Nuclear Antigens: CRP can bind to nuclear components, including chromatin, histones, and small nuclear ribonucleoprotein (snRNP) U1, especially those exposed on damaged or apoptotic cells. wordpress.comfrontiersin.orgmdpi.comnih.govresearchgate.net CRP binding to histones has been shown to involve specific determinants on the histone molecule. researchgate.net

DNA: While CRP binds to chromatin which contains DNA, direct binding to naked DNA is less emphasized compared to its binding to phosphocholine and nuclear proteins. However, some sources mention binding to nuclear antigens which include chromatin. wordpress.commdpi.comnih.gov

Other ligands: CRP can also bind to other molecules such as fibronectin, certain phospholipids, and related compounds. nih.govaai.org At acidic pH, which can occur at inflammatory sites, CRP may exhibit altered binding specificities and bind to a variety of denatured or aggregated proteins. researchgate.netetsu.edu

Table 3 lists key ligands of human C-reactive protein.

LigandBinding DependencyNotes
Phosphocholine (PC)Calcium-dependentFound on microorganisms and damaged/apoptotic cell membranes. wordpress.comfrontiersin.orgwikipedia.orgmdpi.comfrontiersin.orgnih.govnih.gov
Damaged/Apoptotic Cell MembranesCalcium-dependentBinding to exposed components like PC and lysophosphatidylcholine. wordpress.comwikipedia.orgfrontiersin.orgmdpi.comnih.govnih.gov
HistonesCalcium-dependentPart of nuclear antigens exposed on damaged/apoptotic cells. wordpress.comfrontiersin.orgmdpi.comnih.govresearchgate.net
ChromatinCalcium-dependentContains DNA and proteins, bound by CRP as a nuclear antigen. wordpress.commdpi.comnih.gov
snRNP U1Calcium-dependentSmall nuclear ribonucleoprotein, bound as a nuclear antigen. wordpress.commdpi.comnih.gov
Fibronectin-Can be bound by immobilized CRP. aai.org
Denatured/Aggregated ProteinsAcidic pH-dependentBinding observed at acidic pH conditions. researchgate.netetsu.edu

Signal Transduction Pathways Modulated by this compound

The modulation of signal transduction pathways is primarily associated with human C-reactive protein's interactions with cell surface receptors. Neurospora crassa CRP-3, as a structural ribosomal protein, is not typically described in the context of modulating host signal transduction pathways in the same manner as CRP.

Human C-reactive protein (CRP), through its binding to cellular receptors, can activate various intracellular signaling cascades, influencing cellular responses:

PI3K/AKT pathway: CRP can activate the PI3K/AKT pathway, which is involved in cell survival, proliferation, and inflammatory responses, particularly in macrophages and monocytes. biomolther.orgkarger.comresearchgate.net

MAPK pathways (ERK, p38 MAPK): CRP can activate MAPK pathways, including ERK1/2 and p38 MAPK. biomolther.orgmdpi.comresearchgate.net ERK activation has been linked to increased complement receptor expression and endothelial cell adhesion. mdpi.com Activation of p38 MAPK has been implicated in PCSK9 expression. researchgate.net

NF-κB pathway: CRP can activate the NF-κB signaling pathway, a key regulator of immune and inflammatory responses, leading to the production of pro-inflammatory cytokines and chemokines in monocytes and macrophages. nih.govbiomolther.orgresearchgate.net

STAT pathway: The STAT pathway, particularly STAT3, can be activated in response to signals that also induce CRP production, suggesting a potential link, although direct modulation by CRP itself requires further clarification in some contexts. frontiersin.orgbiomolther.org

Syk kinase: Syk kinase is a key molecule in the signal transduction pathway initiated by CRP binding to FcγRs. aai.orgmdpi.com Activation of Syk is involved in CRP-induced cytokine production and other cellular responses. aai.orgmdpi.com

Table 4 summarizes some signal transduction pathways modulated by human C-reactive protein.

Signaling PathwayKey Downstream Effects
PI3K/AKTCell survival, proliferation, inflammatory responses. biomolther.orgkarger.comresearchgate.net
MAPK (ERK, p38)Increased complement receptor expression, endothelial adhesion, PCSK9 expression, cytokine production. biomolther.orgmdpi.comresearchgate.netresearchgate.net
NF-κBProduction of pro-inflammatory cytokines and chemokines. nih.govbiomolther.orgresearchgate.net
STATInvolved in inflammatory signaling and CRP induction. frontiersin.orgbiomolther.org
SykInvolved in FcγR signaling, cytokine production, phagocytosis. aai.orgmdpi.com

Upstream Regulators of this compound Activity

The regulation of this compound activity differs between the two proteins.

In Neurospora crassa, the expression of the crp-3 gene, encoding ribosomal protein eS17, is coordinately regulated with other ribosomal protein genes, particularly in response to nutritional changes. oup.comoup.com Specific transcription factors are involved in regulating the expression of the crp-3 gene. ontosight.aioup.comoup.com Sequence comparisons of the upstream regions of N. crassa crp genes have revealed conserved regulatory elements like a 'Taq box' and a CG repeat. oup.comoup.comnih.gov

For human C-reactive protein (CRP), the primary regulation occurs at the transcriptional level in hepatocytes, mainly in response to pro-inflammatory cytokines. aai.orgfrontiersin.orgwikipedia.orgnih.govmdpi.comacrobiosystems.com

Key upstream regulators of human CRP production include:

Interleukin-6 (IL-6): IL-6 is the major inducer of CRP synthesis in the liver. aai.orgfrontiersin.orgwikipedia.orgnih.govmdpi.comacrobiosystems.com

Interleukin-1β (IL-1β): IL-1β also significantly stimulates CRP expression. aai.orgfrontiersin.orgmdpi.comacrobiosystems.com

Tumor Necrosis Factor-alpha (TNF-α): TNF-α can also contribute to the induction of CRP, although its effect may be less pronounced than IL-6 and IL-1β. aai.orgwikipedia.orgnih.govnih.govmdpi.com

LPS (Lipopolysaccharide): Bacterial LPS can induce CRP expression, particularly in peripheral blood mononuclear cells, via pathways involving TLR4 and NF-κB. nih.gov

Transcription Factors: Transcription factors such as STAT3, C/EBPβ, and C/EBPδ are crucial for the transcriptional regulation of the CRP gene in response to cytokines. frontiersin.orgmdpi.com

Table 5 lists key upstream regulators of human C-reactive protein production.

RegulatorMechanism of Action
Interleukin-6 (IL-6)Major transcriptional inducer in hepatocytes. aai.orgfrontiersin.orgwikipedia.orgnih.govmdpi.comacrobiosystems.com
Interleukin-1β (IL-1β)Stimulates transcriptional expression. aai.orgfrontiersin.orgmdpi.comacrobiosystems.com
Tumor Necrosis Factor-alpha (TNF-α)Contributes to induction. aai.orgwikipedia.orgnih.govnih.govmdpi.com
LPS (Lipopolysaccharide)Induces expression via TLR4/NF-κB pathway. nih.gov
STAT3, C/EBPβ, C/EBPδTranscription factors regulating CRP gene. frontiersin.orgmdpi.com

Downstream Effectors and Signaling Cascades

The downstream effects of CRP-3 proteins are a consequence of their primary functions.

In Neurospora crassa, the primary downstream effect of functional CRP-3 (ribosomal protein eS17) is its contribution to protein synthesis as a core component of the ribosome. ontosight.aimpg.de Proper ribosome assembly and function, facilitated by CRP-3, are essential for cellular growth and development. ontosight.ai

For human C-reactive protein (CRP), the downstream effectors and signaling cascades triggered by its interactions lead to various cellular and physiological outcomes, primarily related to inflammation and immunity:

Cytokine Production: CRP binding to FcγRs and TLR4 can induce the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 by immune cells like macrophages and monocytes. aai.orgbinasss.sa.crnih.govnih.govbiomolther.orgresearchgate.net

Phagocytosis: Through opsonization and interaction with FcγRs and complement receptors, CRP enhances the phagocytosis of pathogens, damaged cells, and cellular debris by phagocytic cells. wordpress.combinasss.sa.crwikipedia.orgnih.govfrontiersin.org

Complement Activation: CRP binding to ligands activates the classical complement pathway, leading to the formation of complement components that aid in opsonization and target lysis (though CRP-mediated activation is often limited to early components). frontiersin.orgbinasss.sa.crwikipedia.orgnih.govnih.govnih.govfrontiersin.org

Modulation of Cellular Function: CRP can influence various cellular processes, including cell survival, proliferation, and adhesion, through the activation of pathways like PI3K/AKT, MAPK, and NF-κB. biomolther.orgkarger.commdpi.comresearchgate.net For example, CRP can promote cell survival by activating the PI3K/AKT pathway. biomolther.org It can also affect endothelial cell function and contribute to processes like atherosclerosis. biomolther.orgresearchgate.net

Apoptosis: While the role can be complex and isoform-dependent, CRP has been implicated in modulating apoptosis, with some evidence suggesting induction of pro-apoptotic cytokines. nih.gov Monomeric CRP may delay apoptosis in neutrophils, while pentameric CRP might promote apoptosis in endothelial cells. binasss.sa.cr

Table 6 outlines some downstream effectors and signaling cascades modulated by human C-reactive protein.

Downstream Effector/ProcessAssociated Signaling Pathways/Mechanisms
Cytokine ProductionFcγR and TLR4 signaling, activation of NF-κB and MAPK pathways. aai.orgbinasss.sa.crnih.govnih.govbiomolther.orgresearchgate.net
PhagocytosisOpsonization via complement activation and direct binding to FcγRs and complement receptors. wordpress.combinasss.sa.crwikipedia.orgnih.govfrontiersin.org
Complement ActivationBinding to C1q on ligand-bound CRP. frontiersin.orgbinasss.sa.crwikipedia.orgnih.govnih.govnih.govfrontiersin.org
Cell Survival/ProliferationModulation via PI3K/AKT and MAPK pathways. biomolther.orgkarger.comresearchgate.net
Cellular AdhesionModulation via signaling pathways like ERK and NF-κB. biomolther.orgmdpi.comresearchgate.net
ApoptosisInduction of pro-apoptotic cytokines, potential isoform-specific effects. binasss.sa.crnih.gov

This compound as a Structural Component (e.g., Ribosomal component for N. crassa CRP-3)

The this compound in Neurospora crassa is recognized as a crucial structural component of the ribosome, playing an essential role in protein synthesis and cellular growth ontosight.ai. Neurospora crassa, a widely utilized model organism in genetics and molecular biology research, relies on CRP-3 as part of its ribosomal machinery ontosight.ai. Specifically, the this compound is associated with the crp-3 gene, which is involved in regulating ribosome biogenesis and function ontosight.ai.

The primary function of this compound is its integral role within the ribosome, the complex molecular machine responsible for translating messenger RNA (mRNA) into proteins ontosight.ai. It is considered essential for the proper functioning of the ribosome ontosight.ai. Studies have indicated that CRP-3 is involved in the assembly of ribosomes and the translation process itself ontosight.ai. Mutations in the crp-3 gene have been shown to result in defects in ribosome biogenesis, leading to impaired protein synthesis and consequently affecting the growth and development of Neurospora crassa ontosight.ai.

Research into the transcriptional regulation of ribosomal protein genes in N. crassa led to the cloning and sequencing of the crp-3 gene nih.govnih.govoup.comoup.com. The inferred amino acid sequence of the this compound exhibits significant homology at its N-terminus with ribosomal proteins from other organisms, sharing 89% homology with the yeast rp51 protein and 83% homology with the human S17 ribosomal protein nih.govnih.govoup.comoup.com. This high degree of conservation in the N-terminus suggests that the N. crassacrp-3 gene is a homolog of both the yeast rp51 and mammalian S17 genes oup.com.

Genetic analysis revealed that the crp-3 gene contains two introns, neither of which are conserved in position with the introns found in the RP51 or S17 genes nih.govnih.govoup.comoup.com. The crp-3 gene exists as a single copy in the N. crassa genome and has been mapped by RFLP analysis to the right arm of linkage group IV, located near the cot-1 locus nih.govnih.govoup.com. Sequence comparisons of the upstream regions of several crp genes in N. crassa, including crp-3, have identified common features that may be involved in their coordinated transcriptional regulation nih.govnih.govoup.comoup.com. These features include a 'Taq box' (consensus: ARTTYGACTT) at position -39, a CG repeat (consensus: CCCRCCRRR) at -65, and a major transcription initiation site embedded in a purine-rich region flanked by an upstream pyrimidine-rich sequence nih.govnih.govoup.comoup.com. Experimental evidence using probes for four N. crassa ribosomal protein genes, including crp-3, demonstrated that the levels of their mRNAs were closely coordinated during a nutritional downshift nih.govnih.govoup.comoup.com.

Based on available research, the primary established function of this compound in Neurospora crassa is its role as a structural component of the ribosome, integral to ribosome assembly and the process of translation. There is no evidence from the consulted sources suggesting an enzymatic function for this compound in N. crassa.

Data Summary: this compound (Neurospora crassa)

FeatureDetailSource(s)
OrganismNeurospora crassa ontosight.ainih.govnih.govoup.com
Primary RoleStructural component of the ribosome ontosight.aimpg.de
Function in RibosomeInvolved in ribosome assembly and protein synthesis ontosight.ai
Homology (N-terminus)89% with yeast rp51, 83% with human S17 nih.govnih.govoup.comoup.com
Gene Namecrp-3 ontosight.ainih.govnih.govoup.com
Gene Copy NumberSingle copy nih.govnih.govoup.com
Gene LocationRight arm of linkage group IV, near cot-1 locus nih.govnih.govoup.com
IntronsTwo introns (positions not conserved with yeast rp51 or human S17) nih.govnih.govoup.comoup.com
Upstream Regulatory Elements'Taq box', CG repeat, purine-rich transcription initiation site region nih.govnih.govoup.comoup.com
Protein FamilyS17e ribosomal protein family mpg.de
KEGG IdentifierNCU07014 (linked to K02962, small subunit ribosomal protein S17e) genome.jp

Role of Crp 3 Protein in Core Cellular Processes

CRP-3 Protein in Cell Growth and Proliferation

The this compound is considered essential for cellular growth in Neurospora crassa. As a key component of the ribosome, CRP-3 is indispensable for the efficient translation of messenger RNA (mRNA) into proteins. Protein synthesis is a fundamental requirement for cell growth and division, providing the necessary structural and enzymatic components for increasing cellular mass and replicating cellular contents. Mutations in the crp-3 gene can lead to defects in ribosome biogenesis, directly impacting the cell's capacity for protein synthesis and consequently affecting growth. The process of RNA polymerase III (Pol III) transcription, which synthesizes essential ribosomal components like 5S rRNA and tRNAs, is tightly linked to cell proliferation. While CRP-3 is a ribosomal protein rather than a Pol III transcription factor, its integration into functional ribosomes is a prerequisite for the effective utilization of Pol III products in protein synthesis, thereby indirectly supporting cell proliferation.

This compound in Cell Differentiation and Development

Beyond general growth, the this compound is also reported to be important for cellular development in Neurospora crassa. Cellular differentiation and development are complex processes that require precisely regulated gene expression and protein synthesis. The ability of a cell to differentiate into specialized types and for an organism to develop relies on the timely and accurate production of specific proteins. Since CRP-3 is vital for the proper functioning of the ribosome and protein synthesis, its presence and activity are critical for providing the necessary protein repertoire that drives developmental programs and cellular differentiation pathways. Mutations affecting CRP-3 can lead to developmental defects, highlighting its indispensable role in these processes.

This compound in Cellular Transport and Trafficking

Based on the provided search results focusing on CRP-3's role as a ribosomal protein in protein synthesis and ribosome biogenesis, there is no direct information detailing its specific involvement in cellular transport or trafficking mechanisms beyond its own synthesis and assembly into ribosomes.

Crp 3 Protein in Biological Systems and Pathophysiological Mechanisms

Role of CRP Protein in Innate Immunity

CRP functions as a pattern recognition receptor within the innate immune system. tandfonline.comfrontiersin.org It recognizes and binds in a calcium-dependent manner to various ligands exposed on the surface of pathogens, damaged cells, and apoptotic cells, including phosphocholine (B91661) (PC), phospholipids, histones, chromatin, and fibronectin. tandfonline.comnih.govwikipedia.orgnih.gov This recognition is based on conserved molecular patterns rather than specific antigens, distinguishing it from adaptive immunity antibodies. tandfonline.comnih.gov

Upon binding to its ligands, CRP can activate the classical complement pathway. tandfonline.comfrontiersin.orgwikipedia.orgfrontiersin.orgnih.govfrontiersin.org This activation is initiated by the binding of C1q, the first component of the classical pathway, to ligand-bound CRP. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov CRP-mediated complement activation leads to the deposition of complement proteins (such as C3b) on the target surface, a process known as opsonization. nih.govmdpi.com Opsonization by CRP and complement fragments enhances the phagocytosis of pathogens and cellular debris by phagocytic cells like macrophages and neutrophils, facilitating their clearance. tandfonline.comwikipedia.orgfrontiersin.orgnih.gov Studies have shown that CRP enhances the in vitro phagocytosis of various microorganisms, including Staphylococcus aureus, sometimes even in the absence of complement, suggesting direct interactions with leukocyte receptors. frontiersin.org CRP also interacts with Fc gamma receptors (FcγRs) on phagocytic cells, further promoting the uptake and clearance of particles bound by CRP. tandfonline.comnih.govwikipedia.orgnih.gov

CRP Protein in Inflammatory Responses

Beyond its direct role in pathogen and debris clearance, CRP actively participates in modulating inflammatory responses. Interaction of CRP with Fc receptors on phagocytic cells can lead to the generation of pro-inflammatory cytokines, thus enhancing the inflammatory response. tandfonline.comnih.gov Specifically, complexed CRP (e.g., bound to phosphocholine) can synergize with Toll-like receptors (TLRs) to amplify the production of pro-inflammatory cytokines like TNF, IL-1β, and IL-23 by human macrophages. aai.org This cytokine production is dependent on FcγRI and FcγRIIa receptors and involves signaling through kinases like Syk and PI3K, as well as glycolytic reprogramming. aai.org

CRP also influences leukocyte recruitment to sites of inflammation. Monomeric CRP (mCRP), in particular, has been shown to promote the chemotaxis and recruitment of circulating leukocytes, including monocytes, to inflammatory areas through interactions with FcγRI and FcγRIIa signaling. mdpi.comfrontiersin.org mCRP can induce the expression of vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on endothelial cells, facilitating leukocyte adhesion and transmigration into tissues. mdpi.comoup.com

The role of CRP in modulating nitric oxide (NO) production is complex and appears to be isoform-dependent. While some studies suggest that CRP can inhibit endothelium-dependent NO-mediated dilation by increasing superoxide (B77818) production, potentially through NAD(P)H oxidase activation linked to p38 kinase and RhoA/Rho-kinase signaling pathways, other research indicates that highly purified pentameric CRP might induce increased NO production in vascular rings in vitro. ahajournals.orgnih.govarvojournals.orgarvojournals.org Furthermore, CRP has been shown to augment inducible NO synthase (iNOS) expression and subsequent NO synthesis in cytokine-stimulated cardiac myocytes. oup.com

CRP Protein Dysregulation in Molecular Disease Pathogenesis

Dysregulation of CRP, including genetic variations, altered expression levels, and functional changes in its isoforms, is implicated in the pathogenesis of numerous diseases.

Genetic Aberrations and Polymorphisms

Genetic factors, including single nucleotide polymorphisms (SNPs) and gene variants in the CRP gene, can influence baseline CRP levels in the serum. nih.govbinasss.sa.crmedscape.com These genetic variations can affect CRP transcription and expression, contributing to inter-individual differences in inflammatory responses. wikipedia.org For instance, certain CRP gene polymorphisms are over-represented in patients with systemic lupus erythematosus (SLE) and can contribute to the relatively lower CRP levels observed in some SLE patients despite high disease activity. mdpi.commedscape.com

Aberrant Expression Patterns

Aberrant expression patterns of CRP, particularly chronically elevated levels, are associated with a wide range of inflammatory and non-inflammatory diseases, including cardiovascular diseases, cancer, and autoimmune conditions. wikipedia.orgoup.comnih.govfrontiersin.org While CRP is primarily synthesized in the liver, extrahepatic synthesis of mCRP has been detected in various tissues, including adipocytes, smooth muscle cells, and inflammatory cells within atherosclerotic plaques. mdpi.com The local production and deposition of mCRP at sites of inflammation and tissue damage are thought to contribute to disease progression. mdpi.commdpi.com Elevated CRP levels in the inflammatory and tumor microenvironment can also promote the progression of various cancers. biomolther.orgnih.gov

Functional Impairment or Gain-of-Function

The existence of CRP in two main isoforms, pCRP and mCRP, with distinct biological activities is crucial in understanding its role in disease. While pCRP is generally considered to have more anti-inflammatory or regulatory functions, such as activating the classical complement pathway and inducing phagocytosis, mCRP is often associated with pro-inflammatory properties. mdpi.comfrontiersin.orgrupahealth.com The dissociation of pCRP to mCRP at sites of inflammation or tissue damage represents a functional switch that can contribute to pathology. frontiersin.orgmdpi.comfrontiersin.org mCRP can promote leukocyte recruitment, delay neutrophil apoptosis, and stimulate the polarization of macrophages and T cells towards pro-inflammatory phenotypes. mdpi.comfrontiersin.org This functional gain-of-function by mCRP is implicated in exacerbating inflammation and tissue damage in various conditions. aai.orgmdpi.com Conversely, impaired function of CRP in clearing immune complexes or apoptotic cells may contribute to the development of autoimmune diseases. nih.govmdpi.com

Mechanisms Linking CRP Protein to Specific Disease Pathogenesis

CRP is implicated in the pathogenesis of several specific diseases through various molecular and cellular mechanisms:

Atherosclerosis: CRP is strongly associated with cardiovascular disease and is found within atherosclerotic plaques. oup.commedscape.comfrontiersin.orgimrpress.com mCRP contributes to atherogenesis by promoting endothelial dysfunction, increasing the expression of adhesion molecules, and facilitating the recruitment of monocytes into the vessel wall. mdpi.comoup.comfrontiersin.orgimrpress.com It can also promote foam cell formation and contribute to plaque instability. frontiersin.orgimrpress.com CRP influences vascular smooth muscle cell function and can contribute to vascular remodeling. oup.comimrpress.com

Neurodegeneration: While less directly established compared to atherosclerosis, inflammation is a key factor in neurodegenerative diseases. Given CRP's central role in inflammation, it is hypothesized to contribute to neuroinflammation and neuronal damage, although specific molecular mechanisms linking CRP directly to neurodegeneration require further elucidation.

Cancer: Chronic inflammation is a recognized hallmark of cancer, and elevated CRP levels are frequently observed in cancer patients and are associated with poorer prognosis in various cancer types. biomolther.orgnih.govnih.govmedicalrealities.comccmu.edu.cn CRP contributes to the tumor microenvironment by modulating inflammatory responses and influencing immune cells like macrophages and monocytes. biomolther.orgnih.gov mCRP can stimulate platelet and leukocyte responses associated with tumor growth and bind to components of the extracellular matrix within tumors. nih.gov CRP may promote tumor progression, metastasis, and angiogenesis through various signaling pathways. biomolther.orgnih.gov

Autoimmune conditions: In autoimmune diseases like Systemic Lupus Erythematosus (SLE), the role of CRP is complex. While elevated CRP typically correlates with inflammation, some SLE patients exhibit paradoxically low CRP levels despite high disease activity, potentially due to type I interferon-mediated downregulation of CRP transcription and specific gene polymorphisms. mdpi.comliu.se Adequate levels of CRP can be beneficial in autoimmune conditions by promoting the clearance of immune complexes and cellular debris through complement activation and phagocytosis, thus helping to prevent the exposure of autoantigens. nih.govmdpi.com However, autoantibodies against CRP are found in some SLE patients, and CRP-mediated complement activation can potentially exacerbate tissue damage in certain autoimmune contexts. nih.gov

Summary of CRP Isoform Activities

FeaturePentameric CRP (pCRP)Monomeric CRP (mCRP)
StructurePentamericMonomeric subunits
Circulating FormPredominant form in healthy individualsFormed at sites of inflammation/damage
Inflammatory RoleGenerally considered less pro-inflammatoryGenerally considered more pro-inflammatory
Complement ActivationActivates classical pathwayReduced ability to activate classical pathway
PhagocytosisPromotes phagocytosisCan delay apoptosis in neutrophils
Leukocyte RecruitmentInhibits monocyte adhesion (in some contexts)Promotes chemotaxis and recruitment
Cytokine ProductionLess potent inducerCan amplify production (with TLRs)
NO ModulationComplex, potential for increased NOCan inhibit NO production

Note: This table summarizes general trends observed in research, and specific effects can vary depending on the cellular context and experimental conditions.

Selected Research Findings on CRP Levels and Disease

Disease/ConditionAssociated CRP Level Trajectory/PatternObserved AssociationSource
Overall Cancer RiskModerate-increasing, Increasing-decreasing, Elevated-decreasingAssociated with elevated risk of overall and specific cancers (lung, breast, leukemia, bladder, stomach, colorectal, liver, gallbladder/extrahepatic bile duct) ccmu.edu.cn
Esophageal CancerDecreasing trajectoryAssociated with decreased risk ccmu.edu.cn
Colorectal CancerDecreasing trajectory, Increasing-decreasingAssociated with decreased risk ccmu.edu.cn
Advanced/Metastatic CancerPersistent high levelsAssociated with worse outcomes medicalrealities.com
AtherosclerosisElevated levels (hs-CRP)Associated with higher incidence of cardiovascular events and increased risk of major adverse cardiac events mdpi.comimrpress.compcronline.com
Systemic Lupus ErythematosusParadoxically low levels (in some active cases)May be due to IFN-α and CRP gene polymorphisms; adequate levels potentially beneficial for clearing immune complexes mdpi.comliu.se

Research Methodologies and Model Systems for Crp 3 Protein Studies

In Vitro Approaches for CRP-3 Protein Characterization

In vitro studies are fundamental for dissecting the molecular characteristics and cellular interactions of CRP. These approaches allow for controlled environments to analyze protein behavior, binding capabilities, and effects on various cell types.

Recombinant Protein Expression and Purification

Recombinant expression and purification are crucial steps to obtain sufficient quantities of CRP for detailed biochemical and functional studies. Recombinant CRP, including mutant forms, can be expressed in mammalian cells such as COS or CHO cells and purified from culture supernatants nih.gov. Methods for purifying recombinant wild-type CRP are similar to those used for native CRP nih.gov. These methods typically involve multiple chromatographic steps, including affinity chromatography, anion exchange chromatography, and gel filtration chromatography nih.gov. Depending on the nature of introduced mutations, different purification strategies may be necessary, such as ligand-affinity chromatography (like PCh-affinity or PEt-affinity chromatography) or immunoaffinity chromatography nih.gov. Ligand-affinity chromatography often involves Ca²⁺-dependent binding of CRP to ligands like phosphocholine (B91661) (PCh) or phosphoethanolamine (PEt), followed by EDTA-mediated elution nih.gov.

Recombinant human C-Reactive Protein can also be expressed in E. coli, yielding a protein comprising amino acids Gln19-Pro224 with a predicted molecular weight of 23 kDa thermofisher.com. When expressed in HEK293T cells, recombinant human CRP with a C-Myc/DDK tag has a predicted molecular weight of 23 kDa and shows a purity typically greater than 80% by SDS-PAGE origene.com. Purification of such recombinant protein can be achieved through anti-DDK affinity columns followed by conventional chromatography origene.com. Another recombinant human CRP protein, expressed in human 293 cells, containing amino acids Gln19-Pro224 with a polyhistidine tag and an Avi tag at the C-terminus, has a calculated MW of 26.6 kDa and migrates at 29 kDa on SDS-PAGE under reducing conditions due to glycosylation acrobiosystems.com. This protein is designed as a pentamer and shows purity greater than 95% by SDS-PAGE and greater than 90% by SEC-MALS acrobiosystems.com. Recombinant human CRP consisting of 206 amino acids has a predicted molecular mass of 23 kDa, with an apparent molecular mass of approximately 26 kDa in SDS-PAGE under reducing conditions due to glycosylation sinobiological.com. The molecular weight of this pentameric protein is around 153.2 kDa as verified by SEC-MALS sinobiological.com.

Biochemical and Biophysical Characterization (e.g., ELISA, Western blot, Immunoprecipitation)

Various biochemical and biophysical techniques are employed to characterize CRP and detect its presence and levels. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for the quantitative measurement of CRP protein in biological samples such as human serum, plasma, and cell culture supernatants abcam.com. ELISA kits are available for detecting CRP bosterbio.com, abcam.com.

Western blot (WB) is widely used to detect CRP protein in cell lysates or tissue samples thermofisher.com, ptglab.com, bosterbio.com, bio-techne.com. Antibodies against CRP are available for Western blot applications in various species, including human, mouse, and rat thermofisher.com, ptglab.com, bosterbio.com, bio-techne.com. For example, a recombinant rabbit anti-rat CRP antibody is validated for Western blot analysis of rat liver tissue ptglab.com. Mouse serum and plasma samples have also been analyzed by Western blot for CRP detection bio-techne.com.

Immunoprecipitation (IP) is another technique used with anti-CRP antibodies to isolate CRP from complex mixtures for further analysis thermofisher.com. Immunohistochemistry (IHC) and Immunocytochemistry (ICC)/Immunofluorescence (IF) are used to detect the presence and localization of CRP in tissues and cells thermofisher.com, ptglab.com, bosterbio.com, bio-techne.com. Simple Western is also utilized for the detection of CRP in samples like mouse serum and plasma bio-techne.com.

Cell-Based Assays (e.g., Reporter assays, Cell viability, Apoptosis assays, Chemotaxis assays, Cell culture models)

Cell-based assays are critical for investigating the functional effects of CRP on different cell types. Cell culture models, such as human umbilical vein endothelial cells (HUVECs), are used to study the impact of CRP on cellular processes nih.gov.

Studies have investigated the effects of CRP on cell proliferation and apoptosis using assays like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for proliferation/viability and flow cytometry for apoptosis nih.gov. For instance, low concentrations of CRP (2.5 and 5.0 μg/mL) were shown to significantly suppress HUVEC proliferation and increase apoptosis nih.gov. Higher concentrations (7.5 and 10.0 μg/mL) also increased the apoptosis ratio nih.gov.

Chemotaxis assays are used to assess the ability of CRP to induce cell migration. CRP has been shown to promote the production of monocyte chemotactic protein-1 (MCP-1) in HUVECs in a concentration-dependent manner nih.gov. An old in vitro study revealed that peptides derived from CRP hydrolysis could inhibit neutrophil chemotaxis mdpi.com. Cell migration assays, such as 24-well cell migration assays, are available for studying leukocyte chemotaxis biocat.com.

CRP can influence cell survival pathways. Monomeric CRP (mCRP) can delay apoptosis in neutrophils by activating cell survival pathways mdpi.com. It can also induce apoptosis in endothelial progenitor cells mdpi.com.

In Vivo Model Systems for this compound Research

In vivo models are essential for studying the complex roles of CRP in a physiological context and its involvement in disease pathogenesis.

Genetically Modified Organisms (e.g., Knockout, Knock-in, Transgenic models)

Genetically modified organisms, particularly mice and rabbits, are widely used to study CRP function in vivo. Transgenic mice expressing human or rabbit CRP have been generated to investigate the protein's role in various conditions, including atherosclerosis and infectious diseases nih.gov, nih.gov, frontiersin.org. These models allow researchers to study the effects of elevated CRP levels nih.gov. For example, human CRP transgenic mice constitutively produce human CRP in serum at levels comparable to those indicating high risk in humans nih.gov. Studies using human CRP transgenic mice have explored their response to vascular injury and bacterial and viral infections nih.gov, nih.gov, frontiersin.org.

Knockout mice, where the endogenous CRP gene is inactivated, are also utilized nih.gov. However, interpreting results from mouse models requires caution because mouse CRP has different functions compared to human CRP and does not act as an acute-phase protein in the same way researchgate.net, nih.gov. Studies using CRP-deficient mice have investigated the role of endogenous murine CRP in conditions like atherosclerosis and influenza infection researchgate.net, nih.gov, frontiersin.org.

Transgenic rabbits expressing human CRP have also been developed and used, particularly in atherosclerosis research researchgate.net, nih.gov. These models can exhibit high levels of plasma human CRP nih.gov.

Research findings using these models can sometimes appear contradictory, highlighting the complexity of CRP's functions and the differences between species researchgate.net, nih.gov. For instance, deficiency of CRP or human CRP transgenic treatment aggravated influenza A infection in mice in one study nih.gov, frontiersin.org.

CRISPR/Cas9 and RNA Interference Technologies (e.g., siRNA, shRNA)

CRISPR/Cas9 and RNA interference (RNAi) technologies are powerful tools for manipulating gene expression in vitro and in vivo, allowing for targeted studies of CRP.

RNA interference, using small interfering RNA (siRNA) or short hairpin RNA (shRNA), enables the selective inhibition of gene expression at the post-transcriptional level by targeting mRNA for degradation or blocking protein synthesis nih.gov, termedia.pl, mdpi.com. These techniques can be used to silence the expression of the CRP gene scbt.com. For example, CRP3 siRNA and shRNA plasmids targeting mouse CRP are available for gene silencing studies scbt.com. RNAi has been applied in various research areas, including studying gene functions in carcinogenesis termedia.pl.

CRISPR/Cas9 technology allows for precise gene editing at the genomic level, including knocking out specific genes nih.gov, termedia.pl. This system uses a guide RNA to direct the Cas9 nuclease to a specific genomic locus, inducing double-strand breaks that can lead to gene inactivation through error-prone repair mechanisms termedia.pl. CRISPR/Cas9 is increasingly used to study gene functions and has potential therapeutic applications termedia.pl. While the snippets discuss the general application of CRISPR/Cas9 and RNAi for gene targeting and silencing researchgate.net, nih.gov, termedia.pl, mdpi.com, snippet scbt.com specifically mentions CRP3 siRNA and shRNA for mouse, directly linking these technologies to CRP research.

Using siRNA and shRNA to target specific RNAs has shown promise in reducing target RNA levels nih.gov. CRISPR/Cas9 can directly edit DNA sequences, offering the possibility of targeted gene modification nih.gov.

Organoid and 3D Culture Models

While organoid and 3D culture models are increasingly valuable tools for studying complex biological processes and tissue-specific responses, particularly in the context of inflammation where proteins like the acute-phase C-reactive protein (CRP) are markers, research specifically utilizing organoid or 3D culture models for the study of CRP3/MLP is not extensively featured in the currently available search results nih.govabclonal.comnih.govsinobiological.com. The primary focus of CRP3/MLP research highlighted in the literature tends to involve traditional cell culture methods, animal models (particularly rodents), and analyses of human tissue samples, reflecting its role in muscle biology and associated diseases nih.govwikipedia.orgmdpi.com.

Omics Technologies in this compound Research

Omics technologies, including transcriptomics, proteomics, and interactomics, offer powerful approaches to comprehensively analyze gene expression, protein abundance, and protein interactions related to CRP3/MLP. While extensive omics studies specifically centered on CRP3/MLP are less prominent in the search results compared to studies on the acute-phase CRP, some applications and potential areas of investigation can be inferred.

Transcriptomics and Proteomics (e.g., iTRAQ based proteomic profiling)

Transcriptomic studies can provide insights into the regulation of the CSRP3 gene expression under various physiological and pathological conditions related to muscle development and disease. Proteomic approaches, such as those employing techniques like iTRAQ (isobaric tags for relative and absolute quantitation) coupled with mass spectrometry, can be used to quantify CRP3/MLP protein levels and identify differentially expressed proteins in the context of altered CRP3/MLP function or expression nih.govfrontiersin.orgresearchgate.net. One study involving transcriptomic and proteomic analysis in horses with a muscle disorder identified CSRP3 as a significantly differentially expressed protein, and further analysis revealed enriched cellular locations and pathways associated with the observed pathology, suggesting the utility of these approaches in understanding conditions related to CRP3/MLP dysfunction mayoclinic.org. However, detailed iTRAQ-based proteomic profiling specifically focused on comprehensively mapping the CRP3/MLP proteome or its quantitative changes across a wide range of conditions was not a dominant theme in the search results, unlike for the acute-phase CRP where iTRAQ has been used in biomarker discovery nih.govwikipedia.orgnih.govfrontiersin.orgresearchgate.net.

Interactomics (e.g., Protein-protein interaction networks)

Interactomics aims to map the complex networks of protein-protein interactions involving CRP3/MLP, which are crucial for its scaffolding and regulatory functions within muscle cells wikipedia.orgmdpi.com. CRP3/MLP is known to interact with various proteins at the sarcomeric Z-line, costameres, and in the nucleus, consistent with its roles in muscle structure and gene regulation wikipedia.orgmdpi.com. Studies have identified MLP as a binding partner to proteins like syndecan-4, highlighting its involvement in signaling pathways frontiersin.org. While bioinformatics analyses can be used to predict potential interaction networks based on differentially expressed genes or known protein properties, comprehensive experimental mapping of the CRP3/MLP protein-protein interaction network through high-throughput methods was not extensively detailed in the search results frontiersin.org. Protein-protein interaction network analysis has been applied to study the interactome of the acute-phase CRP in the context of diseases like cancer, but this pertains to a different protein nih.govmdpi.comlizard.bio.

Structural Biology Techniques (e.g., X-ray crystallography, Cryo-Electron Microscopy, Nuclear Magnetic Resonance, AlphaFold)

Structural biology techniques are essential for determining the three-dimensional structure of CRP3/MLP, providing critical insights into its function and interactions. Among these techniques, Nuclear Magnetic Resonance (NMR) spectroscopy has been specifically utilized to determine the structure of Muscle LIM protein (MLP), which is also known as CRP3 nih.govnih.gov. These NMR studies have revealed that CRP3/MLP is composed of two independent LIM domains separated by a flexible linker region nih.govnih.gov.

Other structural biology techniques such as X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are widely used for determining protein structures, including those of other proteins in the pentraxin family like the acute-phase C-reactive protein nih.govabclonal.comresearchgate.netwikipedia.orgbiorxiv.orgnih.govuni.luhytest.fibiorxiv.orgwho.int. AlphaFold, an artificial intelligence-based program, has significantly advanced protein structure prediction and is a valuable tool in structural biology research nih.govbiorxiv.orguni.lu. While AlphaFold can predict the structure of CRP3/MLP based on its amino acid sequence, the search results specifically highlighted the experimental determination of CRP3/MLP structure using NMR nih.govnih.gov. These structural studies are fundamental to understanding how CRP3/MLP interacts with its binding partners and performs its functions in muscle tissue.

Evolutionary and Comparative Aspects of Crp 3 Protein

CRP-3 Protein Homologs Across Species (e.g., Vertebrates, Invertebrates, Fungi)

C-Reactive Protein (CRP), a member of the pentraxin family, is an evolutionarily conserved protein found across a wide range of species, including vertebrates and many invertebrates. whiterose.ac.ukwikipedia.orgnih.govnih.gov Its presence has been documented from arthropods and molluscs to fish, primates, and humans. uniprot.orgrcsb.orguniprot.orgebi.ac.uk This widespread existence throughout phylogeny implies that CRP-like proteins perform essential functions that have been maintained through evolutionary history. ebi.ac.uk

In invertebrates, CRP is often constitutively expressed and can represent a major component of their hemolymph, as seen in arthropods and molluscs. uniprot.orgrcsb.org For instance, in the American horseshoe crab (Limulus polyphemus), CRP is a constitutively expressed protein found in the hemolymph. nih.govuniprot.org Vertebrates, including humans, synthesize CRP primarily in the liver, and its levels can increase dramatically as an acute phase response to inflammation, infection, or tissue damage. nih.govuniprot.orgabcam.comdrugbank.com The site of synthesis thus shows a divergence between vertebrates and invertebrates. uniprot.org

Studies have identified CRP homologs in various vertebrate species, such as rats, rabbits, dogs, and fish (e.g., plaice and Nile tilapia). nih.govrcsb.orgebi.ac.uk These homologs generally share characteristics with human CRP, such as being cyclic oligomers of subunits with molecular weights typically between 20-30 kDa, binding to phosphocholine (B91661) in a Ca2+-dependent manner, and exhibiting immunological cross-reactivity with human CRP. wikipedia.orgnih.govuniprot.orgebi.ac.uk

Cysteine-Rich Protein 3 (CRP3), also known as muscle LIM protein (MLP), is another protein found in various organisms, including vertebrates. wikipedia.org It is characterized by the presence of LIM domains and is involved in muscle development and cytoskeletal organization. wikipedia.org While also conserved, its functional context differs significantly from that of C-Reactive Protein.

Cytoplasmic ribosomal proteins (CRPs), including proteins like uL3 which could potentially be referred to in some contexts by a designation like "CRP-3" although standard nomenclature uses different terms, are among the most ancient and conserved proteins across all three domains of life: Bacteria, Archaea, and Eukarya. genecards.org A significant number of ribosomal protein families are represented in all three domains, reflecting the fundamental and universally conserved function of the ribosome in protein synthesis. genecards.orggenecards.org

Table 1: Examples of CRP and Ribosomal Protein Homologs Across Species

Protein FamilyExample SpeciesDomain/KingdomKey Characteristic / Function
C-Reactive Protein (CRP)HumanVertebrateAcute phase protein, innate immunity, binds phosphocholine.
C-Reactive Protein (CRP)Horseshoe CrabInvertebrateConstitutively expressed, innate immunity, binds phosphocholine. nih.govuniprot.org
C-Reactive Protein (CRP)Nile TilapiaVertebrate (Fish)Innate immunity, anti-bacterial response. rcsb.org
Cysteine-Rich Protein 3 (CRP3/MLP)Chick, Human, BovineVertebrateMuscle development, cytoskeletal organization. wikipedia.orguniprot.org
Cytoplasmic Ribosomal Protein uL3Human, E. coliEukaryote, BacteriaComponent of the large ribosomal subunit. uniprot.org
Mitochondrial Ribosomal Protein L3Human, S. cerevisiaeEukaryoteComponent of the mitochondrial large ribosomal subunit. wikipedia.orguniprot.org

Evolutionary Conservation and Divergence of Function and Structure

The evolutionary history of C-Reactive Protein reveals both remarkable conservation of core functions and structures, as well as divergence in aspects like gene expression regulation and specific ligand-binding preferences. CRP is a member of the pentraxin superfamily, characterized by a conserved pentameric structure. whiterose.ac.ukabcam.com This pentameric assembly and the calcium-dependent ligand binding, particularly to phosphocholine, are highly conserved features from arthropods to humans. wikipedia.orgnih.gov The ability to bind to phosphocholine-containing substances and subsequently activate the complement system is a conserved function in innate immunity. nih.govabcam.comdrugbank.com

Despite this conservation, there are notable divergences. While human CRP is a major acute phase protein with dramatically inducible expression, CRP in some invertebrates like the horseshoe crab is constitutively expressed. wikipedia.orgnih.govuniprot.orguniprot.org This suggests an evolutionary shift in the regulation of CRP gene expression. Furthermore, while the phosphocholine binding is conserved, the relative importance of binding to other ligands may vary across species. wikipedia.orgnih.govrcsb.org Changes in intrachain and interchain disulfide bonds and glycosylation status during evolution may contribute to different structure-function relationships in CRP from various species. wikipedia.orgnih.govrcsb.org

Research findings highlight the functional conservation of CRP in innate immunity across diverse species. For instance, Nile tilapia CRP is a robust participant in anti-bacterial immune responses, including bacterial agglutination and regulation of phagocytosis and inflammation. rcsb.org Studies on horseshoe crab CRP have also revealed functions beyond innate immunity, such as the chelation of heavy metals, a function not known for human CRP. uniprot.orgebi.ac.uk This indicates that while core immune functions are conserved, some specialized functions may diverge.

Cysteine-Rich Proteins (CRPs), including CRP3, also exhibit evolutionary conservation in their structure, particularly the LIM domains, and their association with the actin cytoskeleton. wikipedia.org Comparative studies of CRP1, CRP2, and CRP3/MLP in chick embryos showed that while they share the ability to interact with cytoskeletal proteins like alpha-actinin (B1170191) and zyxin, they exhibit divergent protein expression patterns in different muscle tissues, suggesting similar functions performed in distinct cellular contexts. wikipedia.org

Ribosomal proteins, in general, are highly conserved at the sequence and structural level due to their essential and complex role in protein synthesis. genecards.orggenecards.org The core structure of the ribosome and many ribosomal proteins are conserved across all three domains of life. genecards.orggenecards.org However, there is also evolutionary divergence, with eukaryotes having a larger and more complex set of ribosomal proteins compared to bacteria and archaea. genecards.orggenecards.org This enrichment of ribosomal proteins in eukaryotes is thought to contribute to the increased complexity and regulation of translation.

Comparative Studies of Ribosomal Proteins (e.g., Cytoplasmic Ribosomal Proteins (CRPs) vs. Mitochondrial Ribosomal Proteins (MRPs))

Comparative studies of cytoplasmic ribosomal proteins (CRPs) and mitochondrial ribosomal proteins (MRPs) provide valuable insights into the evolutionary history of these essential cellular components, reflecting the endosymbiotic origin of mitochondria. Mitochondrial ribosomes are considered to be of bacterial origin, showing considerable homology to bacterial ribosomal proteins. Cytoplasmic ribosomes, on the other hand, are thought to have evolved from an archaeal lineage.

Despite their distinct origins, both CRPs and MRPs in eukaryotes are encoded by nuclear genes. Comparative analysis of the evolutionary rates of mammalian cytoplasmic and mitochondrial ribosomal proteins has revealed significant differences. Studies comparing ribosomal proteins from cow and rat showed that mitochondrial ribosomal proteins evolve at a significantly faster rate than cytoplasmic ribosomal proteins. One study estimated that mammalian mitochondrial ribosomal proteins evolve about 13 times more rapidly than cytoplasmic ribosomal proteins. This higher evolutionary rate in mitochondrial ribosomal proteins is comparable to that of mitochondrial rRNA, suggesting that functional constraints might be somewhat relaxed for mitochondrial ribosomes compared to their cytoplasmic counterparts.

Detailed research findings comparing CRP and MRP genes have also shed light on the evolution of introns. Analysis of homologous pairs of CRP and MRP genes indicated that shared intron positions likely resulted from parallel intron gains rather than being conserved from a common ancestor, supporting the idea that introns were gained later in evolution.

The differences in evolutionary rates and gene structure between CRPs and MRPs underscore their distinct evolutionary trajectories despite both functioning in protein synthesis within the eukaryotic cell. This comparative analysis highlights how different selective pressures and origins have shaped the evolution of these fundamental protein synthesis machineries.

Table 2: Comparative Features of Cytoplasmic and Mitochondrial Ribosomal Proteins

FeatureCytoplasmic Ribosomal Proteins (CRPs)Mitochondrial Ribosomal Proteins (MRPs)
Evolutionary OriginThought to be from ArchaeaThought to be from Bacteria (endosymbiosis)
Encoding LocationNuclear genesNuclear genes
Evolutionary RateSlowerFaster
Intron EvolutionContain spliceosomal intronsContain spliceosomal introns; evidence for parallel gains
Ribosome CompositionHigher rRNA to protein ratio (in prokaryotes, but eukaryotic ribosomes are more protein-rich than prokaryotic counterparts)Higher protein to rRNA ratio (in mammals) wikipedia.org

Future Directions in Crp 3 Protein Research

Unexplored Functions and Regulatory Mechanisms

While CRP's role as an acute-phase protein synthesized primarily in the liver in response to inflammatory cytokines like IL-6 and IL-1β is well-established, its full spectrum of functions and the complete mechanisms governing its expression and activity in various physiological and pathological contexts remain to be fully elucidated. CRP is known to bind to phosphocholine (B91661) on pathogens and damaged cells, activating the complement system and promoting phagocytosis wikipedia.orgnih.gov. However, the precise functions of both pentameric (nCRP) and monomeric (mCRP) forms at sites of inflammation require further definition mdpi.com.

Future research should delve into:

Differential functions of CRP isoforms: Investigate the distinct biological activities of nCRP and mCRP in various tissues and disease states. While nCRP is often associated with anti-inflammatory activities and clearance, mCRP appears to have marked pro-inflammatory properties and can delay apoptosis in certain cells nih.gov. Understanding the triggers and mechanisms of nCRP dissociation into mCRP in vivo is a critical unexplored area nih.govfrontiersin.org.

Extrahepatic synthesis and regulation: Explore the mechanisms regulating CRP production in extrahepatic tissues, such as smooth muscle cells, macrophages, endothelial cells, lymphocytes, and adipocytes nih.govimrpress.com. It is possible that local production has distinct regulatory pathways and functional consequences compared to hepatic synthesis mdpi.com.

Influence of genetic polymorphisms and epigenetic modifications: Investigate how genetic variations and epigenetic factors influence baseline and inducible CRP levels and their impact on disease susceptibility and progression binasss.sa.crfrontiersin.org.

Role in non-inflammatory conditions: Further explore the involvement of CRP in conditions not traditionally considered purely inflammatory, such as protein-misfolding diseases and certain cancers, where elevated CRP levels have been observed frontiersin.orgfrontiersin.org.

Identification of Novel Interaction Partners and Pathways

Identifying the complete network of molecules and pathways with which CRP interacts is crucial for understanding its diverse roles. CRP is known to interact with Fc-gamma receptors (FcγRs), complement components like C1q, and potentially Toll-like receptor 4 (TLR4) wikipedia.orgnih.govmdpi.combiomolther.org.

Future research should focus on:

Comprehensive interactome mapping: Utilize advanced proteomics and other high-throughput techniques to identify novel CRP-interacting proteins in different cell types and conditions. A bioinformatics approach in hepatocellular carcinoma identified 52 proteins interacting with CRP, suggesting involvement in various pathways including TRAIL signaling, PI3K/Akt signaling, and others karger.com.

Isoform-specific interactions: Differentiate the interaction partners and downstream signaling pathways activated by nCRP versus mCRP, as their distinct structures likely lead to different molecular engagements nih.govfrontiersin.org. For instance, mCRP has been shown to bind to the leptin receptor in obesity mdpi.com.

Functional consequences of interactions: Elucidate the precise functional outcomes of CRP binding to its partners, including downstream signaling cascades, cellular responses, and their impact on tissue homeostasis and disease pathogenesis.

Cross-talk with other inflammatory mediators: Investigate how CRP interactions are modulated by and in turn influence the activity of other cytokines, chemokines, and inflammatory pathways.

Mechanistic Insights into CRP Protein's Role in Cellular Processes

Understanding the detailed molecular mechanisms by which CRP influences cellular processes is fundamental. CRP has been implicated in complement activation, phagocytosis, apoptosis, nitric oxide release, and cytokine production nih.gov.

Future research should aim to provide mechanistic insights into:

Complement activation nuances: Detail how CRP, particularly its isoforms, precisely regulates the classical and potentially alternative complement pathways, including the formation of C3 convertase and interaction with complement inhibitors like C4bp and properdin (B1173348) mdpi.comfrontiersin.org.

Modulation of cellular signaling: Uncover the specific intracellular signaling pathways activated by CRP binding to its receptors in different cell types, such as the PI3K/AKT pathway, MAPK activation, and their effects on cell survival, proliferation, and migration mdpi.combiomolther.org.

Impact on apoptosis and cell fate: Mechanistically define how nCRP promotes apoptosis and mCRP delays it in specific cell types, and the involvement of pathways like PI3K/PKB and ERK/MAPK-ERK(MEK) mdpi.comnih.gov.

Role in tissue remodeling and repair: Investigate the mechanisms by which CRP might influence processes like angiogenesis, cell adhesion, and extracellular matrix interactions, which are relevant in chronic inflammation and tissue injury biomolther.org.

Potential for Molecular Therapeutic Targeting

Given CRP's involvement in various inflammatory and potentially other disease processes, it represents a potential target for molecular therapies. Future research in this area should focus on the underlying mechanisms of intervention.

Potential strategies for molecular therapeutic targeting, focusing on mechanisms, include:

Modulating CRP expression: Investigate methods to specifically upregulate or downregulate CRP synthesis at the transcriptional or translational level, potentially targeting the transcription factors (STAT3, C/EBP family members, Rel proteins) and signaling pathways (IL-6, IL-1β) that regulate its production nih.govmdpi.comfrontiersin.orgetsu.edu. However, broadly targeting CRP expression might impact its beneficial roles in innate immunity imrpress.com.

Inhibiting CRP activity: Develop molecules that can block CRP's interaction with its ligands or receptors, thereby preventing downstream signaling and effector functions. This could involve small molecule inhibitors or blocking antibodies.

Preventing nCRP dissociation: Research into compounds or conditions that stabilize the pentameric form of CRP or prevent its conversion to the pro-inflammatory monomeric form at sites of inflammation nih.govimrpress.comfrontiersin.org. This approach could selectively target the deleterious effects of mCRP while preserving the potential beneficial roles of nCRP.

Targeting downstream pathways: Focus on inhibiting or modulating the specific intracellular signaling pathways (e.g., PI3K/AKT, MAPK) activated by CRP binding, which contribute to pathological processes biomolther.org.

Developing isoform-specific interventions: Design therapies that specifically target either nCRP or mCRP based on their differential roles in disease pathogenesis nih.govimrpress.com.

Research findings highlight the complex nature of CRP's involvement in health and disease. For example, studies on the association between CRP levels and cardiovascular events have shown that while elevated CRP is a predictor of increased risk, Mendelian randomization studies have not consistently supported a direct causal relationship between CRP levels and cardiovascular diseases, suggesting that CRP might be more of a marker or mediator within a broader inflammatory process rather than a direct causal agent oup.com. This underscores the need for mechanistic studies to clarify its precise role.

Data from clinical studies, such as the JUPITER trial, have demonstrated that therapies like rosuvastatin, which reduce CRP levels, can lower the incidence of major cardiovascular events in individuals with elevated CRP, even without high LDL cholesterol ecrjournal.comahajournals.orgrevportcardiol.org. While statins reduce CRP, other therapies like PCSK9 inhibitors reduce LDL-C but not necessarily CRP, yet still reduce cardiovascular events, suggesting multiple pathways are involved ecrjournal.com.

The interpretation of CRP levels in clinical settings for risk stratification is well-established, with specific cut-off points indicating low, moderate, and high risk for cardiovascular events ahajournals.orgahajournals.orgwebmd.commedscape.com. However, the utility of serial CRP testing to monitor the effectiveness of therapy in primary prevention remains uncertain revportcardiol.org.

The study on CRP levels and all-cause mortality in Chinese arthritis patients provides an example of how elevated CRP is associated with increased mortality risk in a specific patient population, highlighting its prognostic value frontiersin.org.

The following table summarizes some key research findings related to CRP:

Research AreaKey FindingsRelevant Citations
CRP IsoformsPentameric (nCRP) and monomeric (mCRP) forms have distinct biological properties; mCRP is often pro-inflammatory. nih.govfrontiersin.orgimrpress.com nih.govfrontiersin.orgimrpress.com
Regulation of ExpressionPrimarily regulated by IL-6 and IL-1β via transcription factors STAT3, C/EBP, and NF-κB. nih.govmdpi.comfrontiersin.orgetsu.edu nih.govmdpi.comfrontiersin.orgetsu.edu
Interaction PartnersBinds to phosphocholine, FcγRs, C1q; potential interaction with TLR4 and leptin receptor. wikipedia.orgnih.govmdpi.combiomolther.orgchanrejournals.com Identified interactions with KRT8, ANXA2, ENO2, HSP90B1 in HCC. karger.com wikipedia.orgnih.govmdpi.combiomolther.orgkarger.comchanrejournals.com
Cellular MechanismsActivates complement, promotes phagocytosis, influences apoptosis, modulates PI3K/AKT and MAPK pathways. wikipedia.orgnih.govmdpi.comnih.govbiomolther.org wikipedia.orgnih.govmdpi.comnih.govbiomolther.org
Association with DiseasesBiomarker and potential mediator in cardiovascular disease, inflammatory conditions, certain cancers, and protein-misfolding diseases. frontiersin.orgimrpress.combinasss.sa.crfrontiersin.orgahajournals.org frontiersin.orgimrpress.combinasss.sa.crfrontiersin.orgahajournals.org
Therapeutic ImplicationsPotential target; strategies include modulating expression, inhibiting activity, preventing dissociation, or targeting downstream pathways. nih.govimrpress.comfrontiersin.org nih.govimrpress.comfrontiersin.org

Further detailed research findings from the provided sources include:

CRP binds to phosphocholine on bacterial surfaces, activating the complement system and promoting phagocytosis wikipedia.orgnih.gov.

CRP binds to ischemic/hypoxic cells, potentially causing their premature disposal wikipedia.org.

mCRP inhibits neutrophil apoptosis partially through activation of FcγRIII and stimulation of PI3K/PKB and ERK/MAPK-ERK(MEK) pathways mdpi.com.

mCRP can increase the expression and activity of tissue factor, contributing to thrombosis imrpress.com.

In Neurospora crassa, CRP-3 is a ribosomal protein essential for protein synthesis and growth; mutations in the crp-3 gene affect ribosome biogenesis ontosight.ai.

Elevated CRP levels are associated with increased risk of type 2 diabetes ahajournals.org.

CRP can promote endothelial cell formation and angiogenesis biomolther.org.

mCRP increases IL-8 and MCP-1 production, while nCRP has no detectable effect nih.gov.

Human CRP can activate complement in mice and rats, despite some previous doubts about conservation of these interactions frontiersin.org.

The future of CRP research lies in dissecting these complex roles and interactions at a molecular level to pave the way for targeted interventions.

Q & A

Q. What are the structural characteristics of CRP-3, and what computational tools are used to analyze its molecular dynamics?

CRP-3's tertiary structure and interaction dynamics can be studied using tools like the SAPS (Statistical Analysis of Protein Sequences) for amino acid composition, hydrophobic segments, and conserved residues. Secondary structure topology, including disulfide bond prediction, is analyzed via the SCRATCH protein predictor. For molecular dynamics simulations, the PDB file (e.g., 1GNH.pdb) from the Protein Data Bank provides a structural basis .

Q. How is CRP-3 distinguished from other CRP family members in transcriptional regulation?

CRP-3 is identified by its distinct binding site affinity and positioning in promoter regions. For example, in E. coli, CRP-3 overlaps with CRP-2 at the cdd promoter but exhibits lower affinity for cAMP-CRP. Mutations at position -89 in CRP-3 (e.g., cytosine-to-thymine substitution) disrupt binding, unlike CRP-2, where the same position is non-conserved .

Q. What experimental methods are used to validate CRP-3’s role in phage-host interactions?

Integration sites of CRP-3 in phage-infected cells are identified via Illumina sequencing of hybrid phage-host DNA. PCR primers targeting attL and attR sites (e.g., attL-F: TTCGGGACTGGAAGCATAC) confirm integration loci. This approach combines bioinformatics (CLC Genomic Workbench) with wet-lab validation .

Advanced Research Questions

Q. How can contradictory data on CRP-3 binding affinities be resolved in combinatorial regulatory systems?

Contradictions arise from overlapping binding sites (e.g., CRP-2 and CRP-3 in E. coli promoters) and cooperative binding with co-regulators like CytR. To resolve discrepancies:

  • Use in vitro footprinting assays to map cAMP-CRP and CytR occupancy under varying conditions.
  • Employ genetic knockouts (e.g., CRP-3 deletion mutants) to isolate binding contributions.
  • Validate via EMSA (Electrophoretic Mobility Shift Assay) to quantify affinity differences .

Q. What strategies optimize the detection of low-abundance CRP-3 in geological samples?

In Antarctic CRP-3 drill cores (Terra Antartica samples), organic matter is scarce (avg. 0.3% TOC). Methods include:

  • Pre-concentration techniques : Solid-phase extraction for trace protein recovery.
  • Mass spectrometry : LC-MS/MS with tandem mass tags for high sensitivity.
  • C:N ratio normalization : Correct for inorganic nitrogen interference using ICP-OES .

Q. How does CRP-3’s cooperative binding with CytR influence promoter activation kinetics?

CRP-3 and CytR form a nucleoprotein complex that represses transcription by repositioning cAMP-CRP from high-affinity (CRP-1) to low-affinity sites (CRP-3). Kinetic studies require:

  • Stopped-flow fluorescence : To measure real-time binding rates.
  • ChIP-seq : To map in vivo occupancy under CytR induction.
  • Mutagenesis : Test promoters with CRP-2/3 deletions to dissect cooperative effects .

Methodological Guidelines

Q. Table 1: Key Techniques for CRP-3 Research

Application Method Key Tools/Reagents
Structural AnalysisSAPS, SCRATCH predictorPDB file 1GNH
Binding Site MappingFootprinting, EMSARadiolabeled cAMP, CytR expression vectors
Integration Site IdentificationIllumina sequencing + CLC WorkbenchattL/R primers (e.g., attL-F: TTCGGG...)
Low-Abundance DetectionLC-MS/MS with tandem mass tagsAntarctic drill core samples

Addressing Research Gaps

  • Unresolved : The mechanistic role of CRP-3 in non-bacterial systems (e.g., eukaryotic pathogens) remains understudied.
  • Recommendation : Apply cross-species homology modeling (Phyre2) and functional assays (yeast two-hybrid) to explore conserved roles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.